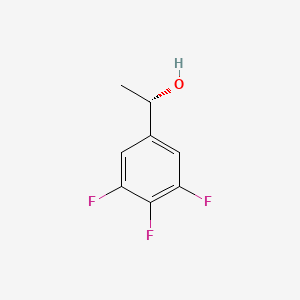
(alphaS)-3,4,5-Trifluoro-alpha-methylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3,4,5-trifluorobenzaldehyde.
Reduction Reaction: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The chiral resolution step can be optimized using advanced techniques such as chiral chromatography or enzymatic resolution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3,4,5-trifluoroacetophenone or 3,4,5-trifluorobenzoic acid.
Reduction: Formation of 3,4,5-trifluorophenylethane.
Substitution: Formation of nitro or halogenated derivatives of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its trifluorophenyl group imparts unique electronic properties to the resulting compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluorophenyl group can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: Explored for its potential use in drug development. The compound’s unique structure may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its trifluorophenyl group can improve the performance of polymers and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity, leading to improved efficacy. The exact pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
(1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol: can be compared with other similar compounds, such as:
(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol: Similar structure but with different fluorine substitution pattern, leading to different electronic properties.
(1S)-1-(3,4-difluorophenyl)ethan-1-ol: Lacks one fluorine atom, resulting in different reactivity and biological activity.
(1S)-1-(3,5-difluorophenyl)ethan-1-ol: Another difluorinated analog with distinct properties.
The uniqueness of (1S)-1-(3,4,5-trifluorophenyl)ethan-1-ol lies in its specific trifluorophenyl substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H7F3O |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
(1S)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m0/s1 |
Clave InChI |
NAYLCQZIPKCMBT-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C(=C1)F)F)F)O |
SMILES canónico |
CC(C1=CC(=C(C(=C1)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
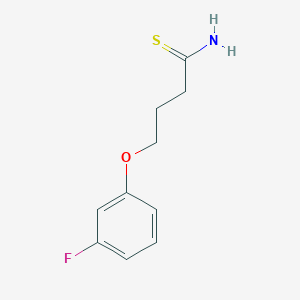


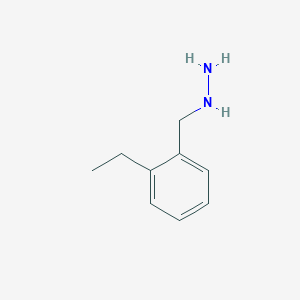

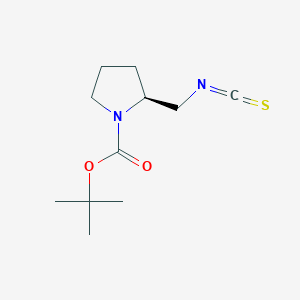
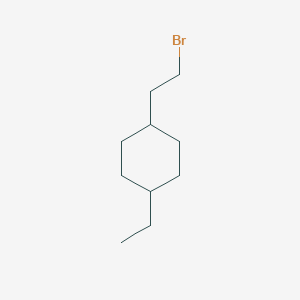
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

